molecular formula C10H8BrNO2 B13695097 7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione

7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione

Cat. No.: B13695097
M. Wt: 254.08 g/mol
InChI Key: WOINYVADMMURPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione (CAS 1824102-93-3) is a brominated benzazepine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 8 BrNO 2 and a molecular weight of 254.08 , serves as a versatile synthetic building block. The benzazepine core is a privileged structure found in compounds with a range of biological activities, making this brominated analog particularly valuable for constructing novel molecular libraries. The bromine atom at the 7-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to explore structure-activity relationships . As a key intermediate, it is used in the synthesis of more complex molecules for screening against various biological targets. This product is offered with cold-chain transportation to ensure stability . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-3,4-dihydro-2H-2-benzazepine-1,5-dione

InChI

InChI=1S/C10H8BrNO2/c11-6-1-2-7-8(5-6)9(13)3-4-12-10(7)14/h1-2,5H,3-4H2,(H,12,14)

InChI Key

WOINYVADMMURPQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Construction of the Benzodiazepine Core

Method A: Condensation of o-Phenylenediamine Derivatives with Appropriate Carbonyl Compounds

  • Starting Materials: o-Phenylenediamine derivatives and keto acids or esters
  • Reaction Conditions: Reflux in acetic acid or polyphosphoric acid (PPA)
  • Outcome: Formation of the benzodiazepine ring via intramolecular cyclization

Reaction Scheme:

o-Phenylenediamine + Keto acid/ester → Benzodiazepine core

Bromination at the 7-Position

Method B: Electrophilic Aromatic Substitution Using N-Bromosuccinimide

  • Reagents: N-Bromosuccinimide (NBS)
  • Solvent: Chloroform or acetonitrile
  • Conditions: Room temperature to mild heating (~40°C)
  • Reaction: Selective bromination at the activated aromatic position, favoring the 7-position due to electronic effects

Reaction Conditions Table:

Parameter Typical Range Notes
Reagent NBS (1.1 equivalents) Brominating agent
Solvent Acetonitrile Polar aprotic solvent
Temperature 20–40°C Mild conditions to ensure selectivity
Time 2–6 hours Monitored via TLC

Cyclization to Form the Azepine-Dione

Method C: Intramolecular Cyclization

  • Reagents: Acid catalysts (e.g., polyphosphoric acid) or metal catalysts (e.g., palladium on carbon)
  • Conditions: Elevated temperature (100–150°C)
  • Outcome: Closure of the azepine ring, yielding the final compound

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are employed to improve safety and efficiency. The process involves:

  • Continuous bromination with NBS under controlled temperature
  • In-line purification via crystallization or chromatography
  • Final cyclization step under optimized thermal or catalytic conditions

This approach ensures high purity and reproducibility suitable for pharmaceutical development.

Reaction Pathway Summary

Step Reaction Type Reagents Conditions Key Features
1 Ring construction o-Phenylenediamine + keto acid Acid reflux Formation of benzodiazepine core
2 Bromination NBS 20–40°C, solvent: acetonitrile Selective bromination at position 7
3 Cyclization Acid catalyst 100–150°C Formation of azepine-dione ring

Notes on Purification and Characterization

  • Purification: Recrystallization from ethanol or chromatography
  • Characterization: Confirm structure via NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography for definitive structural validation

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or the carbonyl group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, resulting in antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione with two chemically related compounds: captan (a tetrahydroisoindole dione) and gilvocarcin V (a coumarin-based antitumor antibiotic). Key differences in structure, physicochemical properties, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Property This compound Captan (3a,4,7,7a-tetrahydro-2-[(trichloromethylthio)]-1H-isoindole-1,3(2H)-dione) Gilvocarcin V (Coumarin-based antibiotic)
Core Structure Benzoazepine dione Tetrahydroisoindole dione Coumarin-derived polycyclic aromatic system
Substituents Bromine at position 7 Trichloromethylthio group Methoxy and glycosidic side chains
Molecular Weight (g/mol) ~280–300 (estimated) 300.59 ~500–600 (estimated)
Water Solubility Likely low (bromine enhances lipophilicity) Insoluble Low (aromatic structure)
Biological Activity Potential enzyme inhibition (theoretical) Protectant fungicide; carcinogen; skin sensitizer Antitumor agent; induces protein-DNA crosslinks
Toxicity Profile Unknown (requires further study) Carcinogen, moderate eye irritant, toxic by inhalation Selective cytotoxicity; phototoxic
Applications Research-focused (drug discovery) Agricultural fungicide Anticancer drug candidate

Key Findings:

Structural Divergence: The benzoazepine dione core distinguishes 7-bromo derivative from captan’s isoindole dione and gilvocarcin V’s coumarin system. Unlike gilvocarcin V, which intercalates DNA, the rigid dione framework of 7-bromo-benzoazepine suggests a preference for binding enzyme active sites (e.g., kinases or proteases).

Physicochemical Properties :

  • Captan’s high density (1.74 g/mL) and melting point (172°C) reflect its crystalline stability, whereas the 7-bromo analog’s properties remain uncharacterized. Both compounds share low water solubility, limiting their bioavailability without formulation .

Biological Mechanisms: Gilvocarcin V’s photoactivation and DNA crosslinking contrast sharply with the hypothesized mechanism of 7-bromo-benzoazepine dione, which lacks evidence of phototoxicity or genotoxicity . Captan’s carcinogenicity and sensitization risks highlight the importance of substituent effects: bromine’s lower electronegativity vs.

Biological Activity

7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione (CAS No. 1824102-93-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzodiazepines, which are known for their diverse pharmacological effects, including sedative, anxiolytic, and anticonvulsant properties. This article will delve into the biological activities associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C10H8BrNO2
  • Molecular Weight : 254.08 g/mol
  • Structure : The structure of this compound features a bromine atom that enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABAergic transmission, leading to sedative and anxiolytic effects. Additionally, it may influence other neurotransmitter systems and cellular signaling pathways, contributing to its pharmacological profile .

Anti-inflammatory Effects

Benzodiazepines have also been explored for their anti-inflammatory properties. The presence of the bromine substituent may enhance these effects by modulating inflammatory pathways:

  • Research Example : Compounds similar in structure have shown promise in reducing pro-inflammatory cytokines in experimental models .

Data Table: Biological Activity Summary

Activity TypeMechanism/EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine release
Sedative/AnxiolyticGABA receptor agonism

Case Study 1: Anticancer Potential

A study conducted on related benzodiazepine compounds revealed that modifications at the 7-position significantly enhanced anticancer activity against human leukemia cells. The study suggested that further exploration of halogenated derivatives could yield promising candidates for cancer therapy .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, compounds structurally related to this compound exhibited significant anxiolytic effects in animal models. These findings support the hypothesis that this compound may possess similar effects through GABA receptor modulation.

Q & A

What are the recommended methodologies for synthesizing 7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione with high purity?

Level : Basic
Answer :
The synthesis of this compound typically involves substitution and cyclization reactions. Key steps include:

  • Bromination : Introducing bromine at the 7-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Cyclization : Forming the azepine ring via intramolecular reactions, often catalyzed by palladium or acid/base systems.
  • Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity.
    Optimization can employ factorial design to test variables (temperature, solvent, catalyst loading) for yield improvement .

How can researchers confirm the molecular structure and purity of this compound?

Level : Basic
Answer :

  • X-ray crystallography : Resolve atomic-level structure (e.g., bond lengths, angles) using single crystals .
  • NMR spectroscopy : Confirm substitution patterns (e.g., bromine position) via 1^1H/13^{13}C NMR and 2D techniques (COSY, HSQC).
  • Mass spectrometry : Validate molecular weight (MW 226.11 g/mol) and fragmentation patterns.
  • HPLC : Assess purity (>98% for biological assays) .

What experimental strategies are effective for evaluating the biological activity of this compound?

Level : Basic
Answer :

  • In vitro assays :
    • Enzyme inhibition : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
    • Cellular models : Test cytotoxicity (MTT assay) and pathway modulation (e.g., MAPK/ERK via Western blot) .
  • Dose-response curves : Use nonlinear regression to quantify potency and efficacy .

How can computational methods enhance mechanistic studies of this compound?

Level : Advanced
Answer :

  • Molecular docking : Predict binding modes to targets (e.g., sodium channels) using AutoDock Vina or Schrödinger Suite.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS) to assess stability.
  • QSAR modeling : Corrogate structural features (e.g., bromine electronegativity) with activity data to guide derivative design .

How should researchers address contradictions in reported biological activities across studies?

Level : Advanced
Answer :

  • Replication : Standardize assay conditions (cell lines, incubation time) to minimize variability .
  • Orthogonal validation : Confirm results using alternate methods (e.g., SPR for binding affinity if fluorescence assays conflict).
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers .

What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

Level : Advanced
Answer :

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) at positions 3, 5, or 7.
  • Factorial design : Test combinatorial variables (e.g., substituent size, polarity) to quantify their impact on activity .
  • Free-Wilson analysis : Deconstruct contributions of individual substituents to biological activity .

How can stability and solubility be optimized for in vivo studies?

Level : Advanced
Answer :

  • Solubility screening : Test solvents (DMSO, PEG-400) and pH conditions (e.g., phosphate buffers) via shake-flask method.
  • Accelerated stability studies : Use HPLC to monitor degradation under stress (heat, light, humidity) and identify stable formulations .
  • Prodrug strategies : Modify functional groups (e.g., esterification) to enhance bioavailability .

What theoretical frameworks guide the study of this compound’s mechanism?

Level : Advanced
Answer :

  • Ligand-receptor theory : Investigate binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) using surface plasmon resonance (SPR).
  • Transition-state theory : Analyze enzyme inhibition mechanisms (competitive vs. noncompetitive) through kinetic assays .
  • Systems biology : Integrate omics data (proteomics, transcriptomics) to map pathway-level effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.